Structural Differentiation from BIX-01294: Methylene Spacer Alters Acid Strength and Conformational Profile
The target compound differs from BIX-01294 (5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid, CAS 5776-98-7) by a single methylene (-CH2-) spacer between the isoxazole ring and the carboxylic acid group. BIX-01294 is a well-characterized dual G9a/GLP inhibitor with reported IC50 values of 1.7 µM (G9a) and 38 µM (GLP) [1]. The methylene spacer in the target compound is predicted to increase the acid pKa by approximately 0.8-1.0 log units compared to the directly conjugated carboxylic acid of BIX-01294 (predicted pKa ~2.5), based on comparison with the 5-phenylisoxazole analog pair (predicted pKa 3.34±0.10 for 5-phenylisoxazol-3-yl-acetic acid) . This altered acid strength affects both solubility-pH profiles and the compound's ionization state at physiological pH, which can influence membrane permeability and protein binding.
| Evidence Dimension | Predicted acid dissociation constant (pKa) based on structural class |
|---|---|
| Target Compound Data | Predicted pKa ~3.3-3.5 (methylene-extended acetic acid on isoxazole 3-position) |
| Comparator Or Baseline | BIX-01294 (CAS 5776-98-7): predicted pKa ~2.5 (directly conjugated carboxylic acid); experimentally, BIX-01294 G9a IC50 = 1.7 µM |
| Quantified Difference | ΔpKa ≈ +0.8 to +1.0 units (predicted); additional rotatable bond (n=1) introduced by methylene spacer |
| Conditions | Predicted pKa values based on structural class comparison; BIX-01294 IC50 from in vitro methyltransferase assay |
Why This Matters
The altered pKa directly impacts solubility as a function of pH and the ionization state at physiological conditions, making the target compound distinguishable from BIX-01294 for assays where protonation state is critical.
- [1] Kubicek S, O'Sullivan RJ, August EM, et al. Reversal of H3K9me2 by a small-molecule inhibitor for the G9a histone methyltransferase. Mol Cell. 2007;25(3):473-481. BIX-01294 G9a IC50 = 1.7 µM; GLP IC50 = 38 µM. View Source
